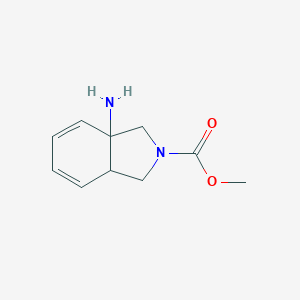
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.
生化学的および生理学的効果
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.
実験室実験の利点と制限
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize using various methods and has been reported to exhibit antitumor activity and fluorescent properties. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential direction is to further investigate its mechanism of action and its potential use as an anticancer agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, it may be possible to modify its structure to improve its solubility in water and other solvents, which could increase its usefulness in lab experiments.
合成法
The synthesis of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-oxo-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-chloro-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a base such as triethylamine.
科学的研究の応用
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, it has been studied for its potential use as a ligand in catalysis.
特性
CAS番号 |
177473-19-7 |
|---|---|
製品名 |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3 |
InChIキー |
AIQHZJXQNRLNAT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
正規SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
同義語 |
2H-Isoindole-2-carboxylicacid,3a-amino-1,3,3a,7a-tetrahydro-,methylester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




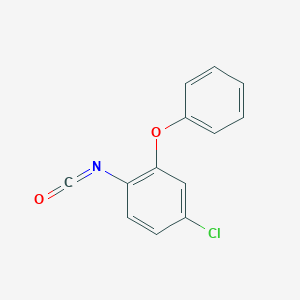
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)
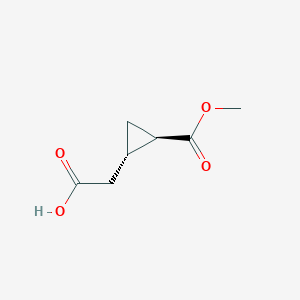
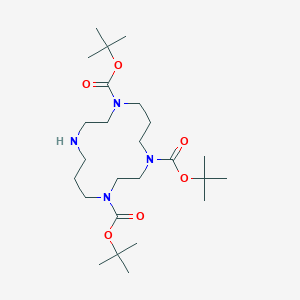
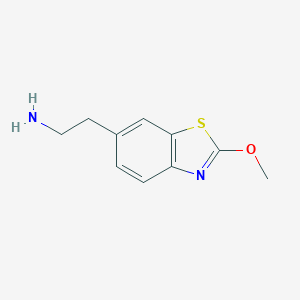
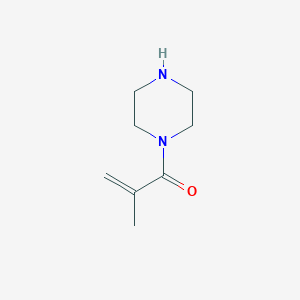
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
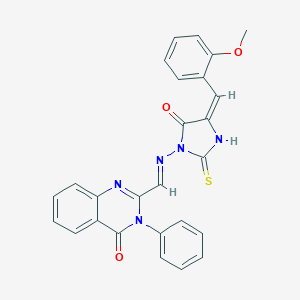
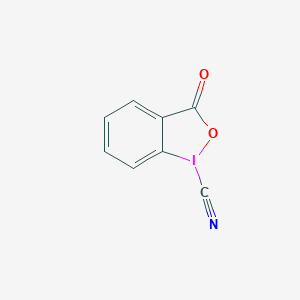
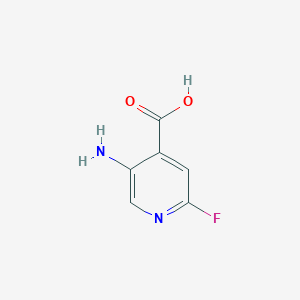
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)